[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate typically involves multiple steps:
Formation of the tricyclic core: This step involves the cyclization of a precursor molecule under specific conditions, often using a catalyst to facilitate the reaction.
Introduction of the ethoxy group: This is achieved through an etherification reaction, where an ethoxy group is introduced to the aromatic ring.
Attachment of the chlorobenzoate moiety: This final step involves the esterification of the intermediate compound with 2-chlorobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer double bonds.
Scientific Research Applications
Chemistry
In chemistry, [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. Its tricyclic structure is similar to that of certain natural products, making it a candidate for drug development.
Medicine
In medicine, [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate is investigated for its potential therapeutic effects
Industry
In industry, this compound is used in the development of new materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate: Similar structure but lacks the chlorine atom.
[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-bromobenzoate: Similar structure but contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate imparts unique chemical properties, such as increased reactivity in certain substitution reactions. This makes it distinct from its analogs and potentially more useful in specific applications.
Properties
Molecular Formula |
C25H24ClN3O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H24ClN3O4S/c1-3-32-19-12-14(8-9-18(19)33-25(31)15-6-4-5-7-17(15)26)22-27-23(30)21-16-10-11-29(2)13-20(16)34-24(21)28-22/h4-9,12,22,28H,3,10-11,13H2,1-2H3,(H,27,30) |
InChI Key |
XJIORAVYJZUKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.